LEI-401 Exhibits 10-Fold Enhanced Inhibitory Potency Compared to Direct Structural Precursor
LEI-401 demonstrates a 10-fold improvement in inhibitory activity compared to its direct structural precursor (compound containing morpholine substituent). This optimization was achieved through systematic SAR-guided replacement of the morpholine group with an (S)-3-hydroxypyrrolidine substituent, which simultaneously reduced lipophilicity while increasing potency [1].
| Evidence Dimension | Inhibitory potency (fold improvement) |
|---|---|
| Target Compound Data | LEI-401: Ki = 27 nM (human NAPE-PLD) |
| Comparator Or Baseline | Morpholine-containing precursor analog |
| Quantified Difference | 10-fold increase in activity |
| Conditions | Recombinant human NAPE-PLD biochemical PED6 assay; SAR optimization study |
Why This Matters
This demonstrates that LEI-401 is not a marginal improvement but represents a structurally optimized compound with an order-of-magnitude potency gain, essential for achieving robust target engagement at pharmacologically relevant concentrations.
- [1] Mock ED, et al. Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. J Med Chem. 2021;64(1):523-542. View Source
